Product packaging for [5-(Benzyloxy)-1H-indol-2-yl]methanol(Cat. No.:CAS No. 21778-79-0)

[5-(Benzyloxy)-1H-indol-2-yl]methanol

Cat. No.: B8719633
CAS No.: 21778-79-0
M. Wt: 253.29 g/mol
InChI Key: QJJKLJOVJBDFOE-UHFFFAOYSA-N
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Description

Overview of the Indole (B1671886) Scaffold as a Privileged Structure in Academic Chemical and Biological Research

The indole ring system, consisting of a fused benzene (B151609) and pyrrole (B145914) ring, is widely recognized as a "privileged structure" in medicinal chemistry. researchgate.netresearchgate.net This designation stems from its remarkable ability to bind to a multitude of biological targets with high affinity, leading to a diverse range of pharmacological activities. ontosight.ailuc.edu The indole scaffold is a fundamental component of many natural products, including the essential amino acid tryptophan, the neurotransmitter serotonin (B10506), and various alkaloids. researchgate.netchemicalbook.com

Its structural features, including its aromaticity, hydrogen-bonding capability (via the N-H group), and specific molecular geometry, allow it to participate in various non-covalent interactions with biological macromolecules such as enzymes and receptors. researchgate.net This inherent versatility has made the indole nucleus a central theme in drug discovery, with researchers continually exploring its potential in developing new therapeutic agents. ontosight.aichemimpex.com The prevalence of the indole core in numerous FDA-approved drugs underscores its profound impact on modern medicine. researchgate.net

Significance of Substituted Indole Derivatives in Organic Synthesis and Medicinal Chemistry

While the basic indole scaffold provides a foundational framework, the true chemical and therapeutic diversity arises from its substitution. The strategic placement of various functional groups at different positions on the indole ring can dramatically modulate a molecule's physicochemical properties and biological activity. researchgate.netontosight.ai This principle is a cornerstone of medicinal chemistry, where synthetic modifications are employed to optimize lead compounds into potent and selective drugs. luc.edu

Substitutions can influence a range of factors including, but not limited to:

Receptor Binding Affinity and Selectivity: Altering substituents can fine-tune the interactions with a biological target, enhancing potency and reducing off-target effects.

Pharmacokinetic Properties: Modifications can improve absorption, distribution, metabolism, and excretion (ADME) profiles of a drug candidate.

Physicochemical Characteristics: Substituents affect properties like solubility, lipophilicity, and stability. ontosight.ai

In organic synthesis, substituted indoles serve as versatile intermediates for the construction of more complex molecular architectures, including natural products and novel therapeutic agents. acs.org The development of regioselective methods for the synthesis of polysubstituted indoles is an active area of research, enabling access to previously hard-to-reach chemical spaces. researchgate.netrsc.org

Rationale for Research Focus on the [5-(Benzyloxy)-1H-indol-2-yl]methanol Motif and Related Indole Systems

The specific focus on this compound stems from its strategic design as a versatile synthetic building block for creating complex, biologically active molecules. The rationale can be deconstructed by examining its key structural features: the 5-benzyloxy group and the 2-hydroxymethyl group.

The 5-benzyloxy group serves a dual purpose. Firstly, it acts as a protected form of a 5-hydroxyindole (B134679). The 5-hydroxyindole moiety is a critical pharmacophore found in key biomolecules like serotonin. Its presence is often associated with activity at serotonin receptors, making it a valuable feature in the design of drugs for neurological disorders. chemimpex.com The benzyl (B1604629) group is a common and robust protecting group for hydroxyls, which can be selectively removed under mild conditions later in a synthetic sequence. chemicalbook.com This allows chemists to perform reactions on other parts of the molecule without affecting the sensitive hydroxyl group.

The 2-hydroxymethyl group (a methanol (B129727) group at the C2 position) provides a crucial handle for further synthetic elaboration. The C2 position of the indole is a common site for substitution in the development of therapeutic agents. sigmaaldrich.com The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, converted into a leaving group for nucleophilic substitution, or used in esterification and etherification reactions. This functional group makes 1H-Indole-2-methanol a useful starting material for the synthesis of a variety of compounds, including ligands for the 5-HT6 receptor and agents that mimic the anticancer mechanisms of indole-3-carbinol. sigmaaldrich.com

Therefore, this compound is not typically an end-target itself, but rather a highly valuable intermediate. It combines the protected, biologically relevant 5-hydroxy functionality with a versatile synthetic handle at the C2 position. This combination makes it an ideal precursor for the synthesis of libraries of 2,5-disubstituted indoles, which can then be screened for a wide range of biological activities, including potential anticancer and neurological applications. ontosight.aichemimpex.com The strategic placement of these two groups facilitates the systematic exploration of structure-activity relationships in the pursuit of new and improved therapeutic agents.

Data Tables

Table 1: Key Functional Groups of this compound and Their Significance

Functional GroupPositionRole in Synthesis and Medicinal Chemistry
Indole NucleusCore ScaffoldPrivileged structure providing a versatile framework for drug design. researchgate.netresearchgate.net
Benzyloxy GroupC5Protects the biologically relevant 5-hydroxyl group; allows for late-stage deprotection to reveal the active 5-hydroxyindole moiety. chemicalbook.comchemimpex.com
Hydroxymethyl GroupC2Serves as a versatile synthetic handle for further chemical modifications and diversification of the molecule. sigmaaldrich.com

Table 2: Examples of Biologically Active Indole Scaffolds

Compound Class/ExampleBiological Relevance/Application
TryptophanEssential amino acid, precursor to serotonin and melatonin. chemicalbook.com
SerotoninNeurotransmitter involved in mood, appetite, and sleep regulation. chemicalbook.com
IndomethacinNonsteroidal anti-inflammatory drug (NSAID). researchgate.net
Vincristine/VinblastineAnti-tumor agents that inhibit tubulin polymerization. chemicalbook.com
5-HT Receptor LigandsPotential therapeutics for neurological and psychiatric disorders. sigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H15NO2 B8719633 [5-(Benzyloxy)-1H-indol-2-yl]methanol CAS No. 21778-79-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21778-79-0

Molecular Formula

C16H15NO2

Molecular Weight

253.29 g/mol

IUPAC Name

(5-phenylmethoxy-1H-indol-2-yl)methanol

InChI

InChI=1S/C16H15NO2/c18-10-14-8-13-9-15(6-7-16(13)17-14)19-11-12-4-2-1-3-5-12/h1-9,17-18H,10-11H2

InChI Key

QJJKLJOVJBDFOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)CO

Origin of Product

United States

Synthetic Methodologies and Chemical Pathways for 5 Benzyloxy 1h Indol 2 Yl Methanol

Strategies for the Construction of the Indole (B1671886) Core Bearing 5-Benzyloxy and 2-Hydroxymethyl Functionalities

The assembly of the 5-benzyloxy-1H-indole nucleus with a 2-hydroxymethyl substituent can be achieved through two main strategic approaches: direct synthesis via cyclization reactions to form the indole ring system with the desired functionalities already in place or through the modification of a pre-existing indole core.

Direct Synthesis Routes via Cyclization Reactions

Direct cyclization methods are powerful tools for the de novo construction of the indole scaffold. Several classic named reactions in organic chemistry can be adapted to synthesize indoles with the specific substitution pattern of [5-(Benzyloxy)-1H-indol-2-yl]methanol.

Fischer Indole Synthesis : This venerable method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone. testbook.com For the synthesis of the target molecule, 4-(benzyloxy)phenylhydrazine would be condensed with a suitable three-carbon aldehyde or ketone equivalent bearing a protected hydroxymethyl group at the C-2 position. The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the indole ring. byjus.comnih.gov The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success. testbook.com

Leimgruber-Batcho Indole Synthesis : This efficient two-step process has become a popular alternative to the Fischer synthesis due to its high yields and mild conditions. wikipedia.org The synthesis commences with the formation of an enamine from an o-nitrotoluene derivative. wikipedia.org In the context of our target molecule, 4-(benzyloxy)-2-nitrotoluene would be reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) and a secondary amine like pyrrolidine to form a β-dimethylamino-2-nitrostyrene intermediate. researchgate.netwikipedia.org The subsequent reductive cyclization of this intermediate, typically using reducing agents like Raney nickel and hydrazine or palladium on carbon with hydrogen, affords the 5-benzyloxy-1H-indole. wikipedia.org To obtain the 2-hydroxymethyl functionality, a precursor to this group would need to be incorporated into the starting o-nitrotoluene.

Reissert Indole Synthesis : This method provides a route to indole-2-carboxylic acids, which are direct precursors to 2-hydroxymethylindoles. The synthesis starts with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a base like potassium ethoxide to yield an ethyl o-nitrophenylpyruvate. wikipedia.org For the target structure, 4-(benzyloxy)-2-nitrotoluene would be the starting material. The subsequent reductive cyclization of the pyruvate derivative, often achieved with zinc in acetic acid or through catalytic hydrogenation, leads to the formation of ethyl 5-(benzyloxy)-1H-indole-2-carboxylate. wikipedia.orgyoutube.comyoutube.com This ester can then be reduced to the desired this compound.

Table 1: Comparison of Direct Cyclization Routes for 5-Benzyloxyindole Synthesis
Synthetic RouteKey Starting MaterialsGeneral Reaction ConditionsIntermediate/ProductAdvantagesDisadvantages
Fischer Indole Synthesis4-(Benzyloxy)phenylhydrazine, C3-carbonyl compoundAcid catalysis (Brønsted or Lewis acids)5-Benzyloxy-1H-indole derivativeWide applicabilityRequires specific carbonyl precursor, potential for side reactions
Leimgruber-Batcho Synthesis4-(Benzyloxy)-2-nitrotoluene, DMF-DMA1. Enamine formation; 2. Reductive cyclization (e.g., Ra-Ni/N₂H₄)5-Benzyloxy-1H-indoleHigh yields, mild conditionsRequires substituted o-nitrotoluene
Reissert Indole Synthesis4-(Benzyloxy)-2-nitrotoluene, Diethyl oxalate1. Base-catalyzed condensation; 2. Reductive cyclization (e.g., Zn/AcOH)Ethyl 5-(benzyloxy)-1H-indole-2-carboxylateDirect route to 2-carboxyindolesMulti-step process

Approaches Involving Functional Group Interconversions on Pre-existing Indole Systems

An alternative and often more direct strategy involves the modification of a pre-existing 5-benzyloxy-1H-indole framework. This approach hinges on the selective introduction or modification of a functional group at the C-2 position.

The most common precursors for the synthesis of this compound via functional group interconversion are ethyl 5-(benzyloxy)-1H-indole-2-carboxylate and 5-(benzyloxy)-1H-indole-2-carbaldehyde.

Reduction of Ethyl 5-(benzyloxy)-1H-indole-2-carboxylate : The ester group at the C-2 position can be readily reduced to a hydroxymethyl group using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for this transformation, typically carried out in an anhydrous ethereal solvent such as diethyl ether or tetrahydrofuran (THF). masterorganicchemistry.comwikipedia.org The reaction involves the nucleophilic attack of a hydride ion on the ester carbonyl, leading to the formation of a primary alcohol upon acidic workup. adichemistry.com

Reduction of 5-(Benzyloxy)-1H-indole-2-carbaldehyde : The aldehyde functionality at the C-2 position can also be reduced to the corresponding primary alcohol. This transformation is commonly achieved using sodium borohydride (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol. nih.gov NaBH₄ is a milder reducing agent than LiAlH₄ and offers good selectivity for the reduction of aldehydes and ketones.

Table 2: Functional Group Interconversions for the Synthesis of this compound
PrecursorReagentTypical SolventProductGeneral Observations
Ethyl 5-(benzyloxy)-1H-indole-2-carboxylateLithium aluminum hydride (LiAlH₄)Anhydrous Diethyl ether or THFThis compoundPowerful reduction, requires anhydrous conditions
5-(Benzyloxy)-1H-indole-2-carbaldehydeSodium borohydride (NaBH₄)Methanol or EthanolThis compoundMilder conditions, good selectivity

Catalytic and Non-Catalytic Reaction Conditions for this compound Synthesis and Related Indoles

The synthesis of the target compound and its precursors can be achieved under various catalytic and non-catalytic conditions. The choice of conditions often depends on the specific synthetic route and the desired selectivity.

Transition Metal-Catalyzed Transformations

Transition metals, particularly palladium and rhodium, play a significant role in modern indole synthesis and functionalization.

Palladium-Catalyzed Reactions : Palladium catalysts are widely used in cross-coupling reactions to form C-C and C-N bonds, which are fundamental to many indole syntheses. For instance, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, can be a key step in the synthesis of substituted phenylhydrazines, which are precursors in the Fischer indole synthesis. Furthermore, palladium-catalyzed reactions can be employed for the direct C-H functionalization of the indole nucleus, although the introduction of a hydroxymethyl group at the C-2 position via this method is less common.

Rhodium-Catalyzed Reactions : Rhodium catalysts have also been utilized in the synthesis of indoles. For example, rhodium-catalyzed intramolecular hydroamination of alkynes can lead to the formation of the indole ring.

While direct catalytic hydroxymethylation of the 5-benzyloxy-1H-indole at the C-2 position is not a well-established method, transition metal catalysis is integral to the synthesis of the necessary precursors for the functional group interconversion routes.

Organocatalytic and Metal-Free Methods

In recent years, organocatalysis and metal-free synthetic methods have gained prominence as sustainable and environmentally friendly alternatives to traditional metal-catalyzed reactions.

Organocatalytic Reductions : The reduction of 5-(benzyloxy)-1H-indole-2-carbaldehyde to this compound can potentially be achieved using organocatalysts. Chiral secondary amines, for instance, can activate α,β-unsaturated aldehydes towards nucleophilic attack by a hydride source in asymmetric reductions. While not explicitly reported for this specific substrate, the principles of organocatalytic reduction could be applied.

Metal-Free Reductive Cyclizations : The Leimgruber-Batcho synthesis, while often employing metal catalysts for the reduction step, can also be performed under metal-free conditions using reagents like sodium dithionite. clockss.org

Mechanistic Investigations of Synthesis Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Fischer Indole Synthesis Mechanism : The mechanism begins with the formation of a phenylhydrazone from the reaction of 4-(benzyloxy)phenylhydrazine and a carbonyl compound. byjus.com This is followed by tautomerization to an enehydrazine intermediate. The key step is a researchgate.netresearchgate.net-sigmatropic rearrangement (a type of pericyclic reaction) that forms a new C-C bond and breaks the N-N bond. testbook.combyjus.com The resulting di-imine intermediate then undergoes cyclization and subsequent elimination of ammonia, driven by the formation of the stable aromatic indole ring. byjus.com

Leimgruber-Batcho Indole Synthesis Mechanism : The first step involves the formation of an enamine. The reaction of 4-(benzyloxy)-2-nitrotoluene with DMF-DMA generates a reactive electrophile that is attacked by the deprotonated methyl group of the nitrotoluene. wikipedia.orgyoutube.com The subsequent reductive cyclization proceeds through the reduction of the nitro group to an amino group, which then intramolecularly attacks the enamine double bond, leading to the indole ring after elimination of dimethylamine. wikipedia.orgyoutube.com

Reissert Indole Synthesis Mechanism : This synthesis starts with the deprotonation of the methyl group of 4-(benzyloxy)-2-nitrotoluene by a strong base. The resulting carbanion then acts as a nucleophile, attacking one of the carbonyl groups of diethyl oxalate. wikipedia.orgyoutube.com After elimination of an ethoxide group, the resulting α-keto ester undergoes reductive cyclization. The nitro group is reduced to an amine, which then attacks the adjacent ketone carbonyl to form a five-membered ring intermediate. Dehydration of this intermediate leads to the formation of the aromatic indole ring. youtube.com

Mechanism of LiAlH₄ Reduction of Esters : The reduction of ethyl 5-(benzyloxy)-1H-indole-2-carboxylate with LiAlH₄ involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comadichemistry.com This forms a tetrahedral intermediate. The intermediate then collapses, expelling the ethoxide leaving group to form an aldehyde intermediate. A second hydride ion then attacks the aldehyde carbonyl, forming another tetrahedral intermediate, which upon protonation during the workup, yields the primary alcohol, this compound. adichemistry.com

Proposed Reaction Intermediates and Transition States

The synthesis of 2-substituted indoles, such as this compound, can be achieved through various classical and modern catalytic methods. The pathways of these reactions are dictated by a series of proposed reaction intermediates and transition states that determine the final structure of the indole ring.

One of the most fundamental methods for indole synthesis is the Fischer indole synthesis . This reaction proceeds through a well-studied mechanism involving several key intermediates. The process begins with the acid-catalyzed condensation of a substituted phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate then tautomerizes to a more reactive enamine or 'ene-hydrazine'. wikipedia.orgjk-sci.com The crucial step is a alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement of the protonated enamine, which passes through a six-membered transition state to form a diimine intermediate. alfa-chemistry.comyoutube.com This rearrangement is irreversible and leads to the cleavage of the weak N-N bond and the formation of a new C-C bond. youtube.combyjus.com Subsequent intramolecular cyclization of the diimine yields a cyclic aminoacetal (or aminal), which, after eliminating a molecule of ammonia, aromatizes to the stable indole ring. wikipedia.orgbyjus.com Isotopic labeling studies have confirmed that the N1 nitrogen of the phenylhydrazine is incorporated into the final indole product. wikipedia.org

The Bischler-Möhlau indole synthesis offers another route, particularly for 2-aryl-indoles, by reacting an α-bromo-acetophenone with an excess of an aniline derivative. chemeurope.comwikipedia.org The mechanism, though complex, is thought to involve the initial formation of an α-arylamino-ketone intermediate. nih.govyoutube.com This is followed by reaction with a second molecule of aniline to form a key diamine intermediate which then undergoes an electrophilic cyclization. The subsequent aromatization and tautomerization yield the final indole product. chemeurope.comwikipedia.org Isotopic labeling studies in some cases suggest a pathway involving an imine intermediate. nih.gov

Modern transition-metal-catalyzed syntheses have introduced new mechanistic pathways involving distinct intermediates. For instance, palladium-catalyzed reactions can proceed through various intermediates depending on the specific method. Some palladium-catalyzed cyclizations are believed to involve the formation of a palladium intermediate as a key step in the ring-closing process. mdpi.com Similarly, rhodium-catalyzed C-H activation reactions for indole synthesis involve the formation of a rhodacycle intermediate via cyclometalation, which then coordinates with other reactants to continue the catalytic cycle. acs.org Radical-based mechanisms, such as the SRN1 reaction, propose the involvement of radical and radical anion intermediates in the formation of 2-substituted indoles from o-iodoanilines. acs.org

The table below summarizes key intermediates in several common indole synthesis methods.

Synthesis MethodKey Proposed Intermediates
Fischer Indole SynthesisPhenylhydrazone, Enamine ('ene-hydrazine'), Diimine, Aminoindoline (Aminal)
Bischler-Möhlau Synthesisα-Arylamino-ketone, Diamine Intermediate, Iminium ion
SRN1 ReactionRadical anions, Aryl radicals
Transition Metal-Catalyzed C-H Activation (e.g., Rhodium)Metallacycle (e.g., Rhodacycle)
Migration Reactions (e.g., C3 to C2)Cationic intermediate at C2

Furthermore, computational studies have provided deeper insights into the transition states of these reactions. In the Fischer indole synthesis, the alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement transition state can be complex and even bimodal, leading from a single transition state to two different intermediates that can both proceed to the final product via distinct mechanisms. nih.gov Understanding these intermediates and transition states is crucial for predicting reaction outcomes, including regioselectivity, and for designing new, more efficient synthetic routes to complex indole derivatives like this compound.

Kinetic and Thermodynamic Considerations in Indole Derivative Formation

The final product distribution in the synthesis of indole derivatives is often governed by the principles of kinetic and thermodynamic control. wikipedia.orgjackwestin.com These concepts are particularly relevant when competing reaction pathways can lead to different isomers. The product that forms fastest, via the pathway with the lowest activation energy, is the kinetic product. In contrast, the most stable product, which represents the lowest energy state, is the thermodynamic product. libretexts.org Reaction conditions such as temperature, solvent, and reaction time can be manipulated to favor one product over the other. wikipedia.org

A classic example of this principle in indole chemistry is the regioselectivity of electrophilic substitution. The indole ring is an electron-rich heterocycle, with the C3 position being the most nucleophilic. Electrophilic attack at C3 is generally favored, leading to a more stable cationic intermediate (a Wheland intermediate) where the positive charge can be delocalized by the nitrogen atom's lone pair without disrupting the aromaticity of the fused benzene (B151609) ring. bhu.ac.in Attack at the C2 position results in a less stable intermediate. Therefore, 3-substituted indoles are typically the thermodynamically favored products of electrophilic substitution. bhu.ac.in However, computational studies suggest that substitution at the N1 position might be the kinetically favored initial step in some cases, which could then rearrange to the more stable C3-substituted thermodynamic product. ic.ac.uk

In the context of indole synthesis, such as the Fischer method, thermodynamic stability often dictates the major regioisomeric product when unsymmetrical ketones are used. byjus.com Computational analyses have shown that the reaction pathway leading to the experimentally observed indole isomer is the most energetically favored. nih.gov The transition state for the disfavored alfa-chemistry.comalfa-chemistry.com-sigmatropic rearrangement, which would lead to the unobserved regioisomer, is significantly destabilized, preventing its formation and leading instead to decomposition products. nih.gov

The stability of the indole ring system itself compared to its isomers is also a key thermodynamic factor. Indole is significantly more stable than its isomers, isoindole and indolizine, a phenomenon that can be explained by rules governing the aromaticity and stability of fused-ring systems. nih.govacs.org

The interplay between kinetic and thermodynamic control is evident in various synthetic transformations of indole derivatives. For example, some reactions can be directed to yield a kinetic product under one set of conditions (e.g., low temperature, short reaction time) and a thermodynamic product under another (e.g., higher temperature, longer reaction time). wikipedia.org The formation of an N-substituted product can sometimes be the initial kinetic product, which then rearranges to the more stable C3-substituted thermodynamic product. bhu.ac.in

The following table illustrates the concept of kinetic versus thermodynamic control in reactions relevant to indole chemistry.

Reaction TypeKinetic Product (Forms Faster)Thermodynamic Product (More Stable)Controlling Factors
Electrophilic Substitution on IndoleN1-substituted indole (proposed in some cases)C3-substituted indoleReversibility, stability of intermediate
Deprotonation of an Unsymmetrical Ketone (for Fischer Synthesis)Enolate from the least sterically hindered α-HEnolate with the more highly substituted double bondBase sterics, temperature
1,2-Migration of Substituents-Conversion of a less stable C3-substituted indole to a more stable C2-substituted isomer can be driven thermodynamically with a strong acid. jst.go.jpnih.govAcid catalysis, heat

Ultimately, a thorough understanding of both the kinetic and thermodynamic parameters of a reaction is essential for the strategic synthesis of a specific indole derivative like this compound, allowing chemists to control the reaction outcome and maximize the yield of the desired product. researchgate.net

Derivatization and Advanced Chemical Transformations of 5 Benzyloxy 1h Indol 2 Yl Methanol

Functionalization at the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group at the C2 position is a prime site for various chemical modifications, including esterification, etherification, oxidation, and reduction.

Esterification and Etherification Reactions

Esterification: The hydroxymethyl group can be readily converted into a wide range of esters through reaction with acylating agents. Standard conditions often involve the use of an acyl chloride or anhydride in the presence of a base, such as pyridine or triethylamine, to neutralize the acidic byproduct. This transformation is valuable for creating prodrugs or modifying the pharmacokinetic properties of indole-based compounds.

Etherification: The formation of ethers from the hydroxymethyl group can be achieved through methods like the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This reaction involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. youtube.comkhanacademy.org This process allows for the introduction of various alkyl or aryl groups, expanding the structural diversity of the parent molecule. researchgate.net

Table 1: Examples of Esterification and Etherification Reactions

Reaction Type Reagent Product
Esterification Acetyl Chloride, Pyridine [5-(Benzyloxy)-1H-indol-2-yl]methyl acetate
Esterification Benzoyl Chloride, Pyridine [5-(Benzyloxy)-1H-indol-2-yl]methyl benzoate

Oxidation and Reduction Transformations

Oxidation: The primary alcohol of [5-(Benzyloxy)-1H-indol-2-yl]methanol is susceptible to oxidation to form the corresponding aldehyde, 5-(Benzyloxy)-1H-indole-2-carbaldehyde. This transformation is critical for subsequent reactions, such as reductive aminations or Wittig reactions. The hydroxymethyl group is analogous to a benzylic alcohol, making it amenable to selective oxidation. youtube.com Mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium chlorochromate (PCC) are commonly employed to prevent over-oxidation to the carboxylic acid. vedantu.comyoutube.commasterorganicchemistry.com The use of MnO₂ is particularly effective for oxidizing benzylic and allylic alcohols. nih.gov

Reduction: The hydroxymethyl group itself represents a reduced functional group. It is the product of the reduction of the corresponding aldehyde (5-(Benzyloxy)-1H-indole-2-carbaldehyde) or carboxylic acid ester (methyl 5-(benzyloxy)-1H-indole-2-carboxylate) using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). nih.gov Further reduction of the hydroxymethyl group is less common but could potentially lead to the formation of 2-methyl-5-(benzyloxy)-1H-indole via hydrogenolysis, although this might also cleave the benzyloxy group.

Table 2: Oxidation and Reduction Transformations

Transformation Reagent(s) Product
Oxidation Manganese Dioxide (MnO₂) 5-(Benzyloxy)-1H-indole-2-carbaldehyde
Oxidation Pyridinium Chlorochromate (PCC) 5-(Benzyloxy)-1H-indole-2-carbaldehyde
Reduction of Aldehyde Sodium Borohydride (NaBH₄) This compound
Reduction of Ester Lithium Aluminum Hydride (LiAlH₄) This compound

Modifications of the Indole (B1671886) Nitrogen Atom (N1-position)

The nitrogen atom of the indole ring is another key site for derivatization. Its acidic proton can be removed by a base, rendering the nitrogen nucleophilic and ready to react with various electrophiles.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The indole nitrogen can be alkylated to introduce a variety of substituents. A common method involves deprotonation with a strong base like sodium hydride (NaH) in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). rsc.org This reaction is typically highly selective for the N1 position over other potential sites of alkylation. google.comnih.govmdpi.com

N-Acylation: Acyl groups can be introduced at the indole nitrogen to form N-acylindoles, which are prevalent motifs in many pharmaceutical compounds. nih.gov This can be accomplished using acylating agents such as acyl chlorides or anhydrides in the presence of a base. researchgate.netclockss.org An alternative, milder method utilizes thioesters as a stable acyl source, which can achieve high chemoselectivity for N-acylation. nih.govbeilstein-journals.org These reactions are often performed in the presence of a base like cesium carbonate (Cs₂CO₃). nih.gov

Table 3: N-Alkylation and N-Acylation Reactions

Reaction Type Reagent(s) Product

Formation of Nitrogen-Containing Heterocycles from N-Modified Indoles

Indole-2-yl methanol (B129727) derivatives can serve as precursors for the synthesis of more complex, fused heterocyclic systems. For instance, acid-catalyzed reactions of indol-2-ylmethanols can lead to the formation of indolo[3,2-b]carbazoles. researchgate.net The initial step often involves the formation of a reactive intermediate that can undergo intramolecular cyclization or react with another indole molecule. These advanced transformations open pathways to novel polycyclic structures with potential biological activities. The synthesis of carbazoles from indole precursors is a well-established field, utilizing various strategies including metal-catalyzed C-H functionalization and metal-free cyclizations. rsc.orgresearchgate.netnih.govorganic-chemistry.orgorganic-chemistry.org

Transformations Involving the Benzyloxy Group

The benzyloxy group at the C5 position primarily serves as a protecting group for the 5-hydroxy functionality. Its removal is a common and crucial step in the synthesis of many biologically active 5-hydroxyindole (B134679) derivatives.

The most common method for cleaving the benzyl ether is catalytic hydrogenation. This reaction is typically carried out using a palladium catalyst, often on a carbon support (Pd/C), under an atmosphere of hydrogen gas. The reaction selectively cleaves the benzylic C-O bond, liberating the free phenol and producing toluene as a byproduct. Using trifluoroethanol as a solvent can be effective for challenging debenzylation reactions. researchgate.net This deprotection step unmasks the phenol group, which can then be used for further functionalization or is a key feature of the final target molecule.

Table 4: Deprotection of the Benzyloxy Group

Transformation Reagent(s) Product Byproduct
Debenzylation H₂, Palladium on Carbon (Pd/C) (5-Hydroxy-1H-indol-2-yl)methanol Toluene

Selective Debenzylation Methodologies

The benzyl ether at the C5 position serves as a robust protecting group for the hydroxyl functionality during various synthetic steps. Its removal, or debenzylation, is a critical step to liberate the free hydroxyl group for further functionalization or to yield the final target molecule. The selection of a debenzylation method is crucial to ensure high yields while preserving other sensitive functional groups within the molecule. Methodologies primarily rely on hydrogenolysis, utilizing a catalyst and a hydrogen source. silicycle.com

Catalytic transfer hydrogenation is a widely employed technique that offers mild reaction conditions and avoids the need for pressurized hydrogen gas. semanticscholar.orgrsc.org This method involves a hydrogen donor, such as ammonium formate, cyclohexene, or formic acid, in the presence of a palladium catalyst. For instance, the debenzylation of 5-benzyloxyindole can be achieved using a Pd(0) catalyst with cyclohexene as the hydrogen donor in a mixture of ethanol and acetic acid. sigmaaldrich.com The reaction proceeds to completion over several hours at elevated temperatures. sigmaaldrich.com

Direct catalytic hydrogenation using hydrogen gas is another common and efficient method. silicycle.com Palladium on carbon (Pd/C) or palladium hydroxide on carbon (Pearlman's catalyst) are frequently used catalysts. nih.gov These reactions are typically run in solvents like ethanol or methanol under a hydrogen atmosphere, which can range from balloon pressure to higher pressures in a specialized apparatus. silicycle.comnih.gov The addition of a small amount of acid, such as acetic acid, can facilitate the reaction. nih.gov The choice of catalyst and conditions can be tailored to ensure selectivity, leaving other reducible groups like esters or amides intact. silicycle.com

Alternative methods using chemical reagents have also been developed. For phenols protected with specific benzyl groups, such as nitro-benzyl ethers, selective O-debenzylation can be accomplished using magnesium in methanol at room temperature. researchgate.net For N-benzyl indoles, methods involving Lewis acids like aluminum chloride have been reported, although these conditions are generally harsher and more applicable to N-debenzylation rather than O-debenzylation. jst.go.jpjst.go.jp

MethodCatalyst/ReagentHydrogen Source/ConditionsSolventTemperatureNotes
Catalytic Transfer HydrogenationPd(0) EnCatTM 30NPCyclohexene, Acetic AcidEthanol85 °CReaction times can be long (20-38 hours). sigmaaldrich.com
Catalytic Transfer Hydrogenation10% Pd-CAmmonium FormateMethanolRefluxA rapid and common method for deprotecting N-benzyl amines and adaptable for O-benzyl ethers. semanticscholar.org
Catalytic Hydrogenation20% Pd(OH)2/CH2 gasEthanol, Acetic Acid60 °CPearlman's catalyst is effective for hydrogenolysis. nih.gov
Catalytic HydrogenationSiliaCat Pd(0)H2 gas (1 bar)Methanol or EthanolRoom Temp.Offers mild conditions and high selectivity, leaving sensitive groups like nitro and halogens intact. silicycle.com
Chemical ReductionMg metalMethanolMethanolRoom Temp.Effective for O-debenzylation of phenols protected with electron-deficient benzyl groups (e.g., p-nitrobenzyl). researchgate.net
Table 1: Comparison of Selective Debenzylation Methodologies for 5-Benzyloxyindoles.

Alterations to the Benzyl Ring Substituents

Modifying the substituents on the benzyl ring of the 5-(benzyloxy) group is typically achieved not by direct substitution on the complex indole derivative, but by synthesizing the desired [5-(substituted-benzyloxy)-1H-indol-2-yl]methanol from appropriately functionalized starting materials. The primary synthetic route involves a Williamson ether synthesis between 5-hydroxyindole and a substituted benzyl halide (e.g., bromide or chloride).

The synthesis of the substituted benzyl ether precursors is a key step. nih.gov For instance, 2-(4-methoxybenzyloxy)pyridine can be prepared and used as a reagent to install a 4-methoxybenzyl protecting group onto an alcohol under neutral conditions. nih.govbeilstein-journals.org This approach can be generalized for various substituted benzyl groups. The reaction involves heating the alcohol substrate with the substituted 2-benzyloxypyridine and magnesium oxide, followed by the addition of methyl triflate. nih.gov

Substituent on Benzyl RingRequired Benzylating AgentSynthetic Method
4-Methoxy4-Methoxybenzyl chlorideWilliamson Ether Synthesis with 5-hydroxyindole and a base (e.g., K2CO3, NaH).
4-Nitro4-Nitrobenzyl bromideWilliamson Ether Synthesis with 5-hydroxyindole and a base.
4-Chloro4-Chlorobenzyl chlorideWilliamson Ether Synthesis with 5-hydroxyindole and a base.
Unsubstituted Benzyl2-Benzyloxy-1-methylpyridinium triflateReaction with 5-hydroxyindole under neutral conditions. beilstein-journals.org
Table 2: Synthesis of [5-(Substituted-benzyloxy)-1H-indol-2-yl]methanol Precursors.

Electrophilic and Nucleophilic Aromatic Substitutions on the Indole Ring

The indole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (SEAr). wikipedia.org This reactivity is a cornerstone of indole chemistry, allowing for the introduction of a wide range of functional groups. researchgate.net The presence of the nitrogen atom's lone pair of electrons significantly activates the heterocyclic ring towards attack by electrophiles. wikipedia.org In contrast, nucleophilic aromatic substitution (SNAr) on the indole ring is generally unfavorable unless the ring is activated by potent electron-withdrawing groups, which is not the case for this compound. libretexts.orgrsc.org

The 5-benzyloxy group is an activating, electron-donating group, which further enhances the electron density of the indole system, particularly on the benzene (B151609) portion of the ring. cymitquimica.com However, the pyrrole (B145914) moiety is inherently more reactive towards electrophiles than the benzenoid ring. stackexchange.com Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. makingmolecules.commasterorganicchemistry.com

Nucleophilic aromatic substitution typically requires a leaving group and strong electron-withdrawing substituents positioned ortho or para to it to stabilize the negatively charged Meisenheimer intermediate. libretexts.orgnih.gov The 5-benzyloxyindole system lacks these features, rendering it largely unreactive towards nucleophiles under standard SNAr conditions. Specialized methods, such as directed SNAr reactions, may offer pathways for nucleophilic substitution, but these are not broadly applicable. rsc.org

Regioselectivity and Directing Effects

The outcome of electrophilic substitution on the this compound ring is governed by the combined directing effects of the indole nitrogen and the C5-benzyloxy substituent.

Primary Directing Effect (Indole Nucleus): The nitrogen atom of the pyrrole ring is the most powerful activating and directing group. It directs incoming electrophiles preferentially to the C3 position. stackexchange.com This regioselectivity is explained by the superior stability of the cationic intermediate (also known as the Wheland intermediate or σ-complex) formed upon attack at C3. ic.ac.uk The positive charge in this intermediate can be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, which is the most stable resonance contributor. stackexchange.com Attack at other positions, such as C2, would lead to less stable intermediates where the benzene ring's aromatic sextet is broken. ic.ac.uk If the C3 position is already substituted, electrophilic attack can then occur at the C2 position. researchgate.net

Secondary Directing Effect (C5-Benzyloxy Group): The benzyloxy group at the C5 position is an alkoxy group, which is an activating, ortho-, para-director. libretexts.org This group activates the benzene portion of the indole ring and would direct incoming electrophiles to the C4 and C6 positions.

PositionActivating/Directing GroupPredicted Reactivity toward ElectrophilesReason
C3Indole NitrogenMost ReactiveFormation of the most stable cationic intermediate; aromaticity of the benzene ring is preserved. stackexchange.com
C2Indole NitrogenReactive (if C3 is blocked)Intermediate is less stable than C3-attack intermediate. ic.ac.uk
C4 / C6C5-Benzyloxy GroupModerately ReactiveOrtho/para positions relative to the activating C5-alkoxy group. libretexts.org Substitution occurs here only after the pyrrole ring is substituted.
C7Indole Nitrogen / C5-Benzyloxy GroupLeast ReactiveSteric hindrance and less favorable electronic effects.
Table 3: Regioselectivity and Directing Effects in Electrophilic Aromatic Substitution.

Synthesis of Poly-substituted Indole Derivatives

The synthesis of poly-substituted derivatives of this compound leverages the predictable regioselectivity of electrophilic aromatic substitution in a sequential manner. By strategically introducing functional groups at different positions, complex molecular architectures can be constructed.

A typical synthetic strategy begins with the functionalization of the most reactive C3 position. For example, a Vilsmeier-Haack reaction (using POCl₃ and DMF) can introduce a formyl group (-CHO) at C3. Alternatively, a Mannich reaction can install an aminomethyl group, or direct halogenation can introduce a bromine or chlorine atom. nih.gov

With the C3 position blocked, a second electrophilic substitution can be directed to the benzene portion of the indole nucleus. Under forcing conditions (e.g., nitration with nitric acid and sulfuric acid), the C5-benzyloxy group will direct the incoming nitro group to the C4 and C6 positions. The separation of the resulting regioisomers may be necessary.

Further transformations can then be carried out on the newly introduced functional groups. The C3-formyl group can be oxidized to a carboxylic acid or used in olefination reactions. The C4/C6-nitro group can be reduced to an amine, which can then be diazotized or acylated. youtube.com Additionally, the original C2-hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a halide for subsequent coupling reactions. Finally, selective debenzylation of the C5-hydroxyl group can be performed at a suitable stage to reveal another site for functionalization. This multi-step approach allows for the systematic construction of highly decorated indole scaffolds.

StepReactionReagentsPosition FunctionalizedProduct
1Vilsmeier-Haack FormylationPOCl₃, DMFC3[5-(Benzyloxy)-3-formyl-1H-indol-2-yl]methanol
2NitrationHNO₃, H₂SO₄C4 and/or C6[5-(Benzyloxy)-3-formyl-4-nitro-1H-indol-2-yl]methanol
3Reduction of Nitro GroupFe, HCl or H₂, Pd/CC4[4-Amino-5-(benzyloxy)-3-formyl-1H-indol-2-yl]methanol
4DebenzylationH₂, Pd/CC5[4-Amino-3-formyl-5-hydroxy-1H-indol-2-yl]methanol
Table 4: Exemplary Pathway for the Synthesis of a Poly-substituted Indole Derivative.

5 Benzyloxy 1h Indol 2 Yl Methanol As a Versatile Synthetic Intermediate and Building Block

Precursor in the Total Synthesis of Natural Products (e.g., Indole (B1671886) Alkaloids)

Substituted indole-2-methanol derivatives are valuable precursors in the synthesis of indole alkaloids, a large class of natural products with diverse biological activities. The 5-benzyloxy group serves as a masked phenol, a common feature in many alkaloids, which can be revealed in the final stages of a synthesis. While direct application of [5-(Benzyloxy)-1H-indol-2-yl]methanol is specific, the strategic use of closely related benzyloxy-substituted indoles highlights the utility of this structural motif.

For instance, in the stereoselective synthesis of Indolmycin, a potent antibiotic, a key intermediate features a 6-benzyloxyindole core. pharm.or.jp The synthesis involves coupling this core with other fragments to construct the complex target molecule, demonstrating how the benzyloxy group provides crucial protection of a hydroxyl moiety throughout multiple synthetic steps. pharm.or.jp The 2-hydroxymethyl group on this compound provides a handle for elaboration, such as oxidation to an aldehyde or carboxylic acid, which are common functionalities in alkaloid structures. researchgate.net This positions the compound as a potential starting material for natural products where the C-2 position is functionalized.

Table 1: Representative Synthetic Transformations for Alkaloid Synthesis

Precursor Type Transformation Resulting Moiety Relevance
Indole-2-methanol Oxidation (e.g., with MnO₂) Indole-2-carboxaldehyde Precursor for imine formation, Pictet-Spengler reactions
5-Benzyloxyindole Deprotection (e.g., H₂, Pd/C) 5-Hydroxyindole (B134679) Common structural feature in serotonergic ligands and alkaloids

Application in the Construction of Complex Heterocyclic Systems

The indole nucleus is a privileged scaffold for the construction of fused and complex heterocyclic systems. This compound offers multiple reaction sites for building such structures. The indole C-3 position is nucleophilic and readily undergoes electrophilic substitution reactions like Friedel-Crafts alkylations and Vilsmeier-Haack formylation, allowing for the introduction of side chains that can subsequently be used in cyclization reactions. sigmaaldrich.com

The 2-hydroxymethyl group can be converted into an electrophilic center. For example, transformation into a tosylate or a halide (e.g., 2-(chloromethyl) or 2-(bromomethyl) indole) creates a reactive site for intramolecular or intermolecular nucleophilic substitution. This strategy enables the formation of new rings fused to the indole core. A synthetic approach could involve alkylating the indole nitrogen and then performing an intramolecular cyclization between the N-substituent and the activated 2-position to form a five or six-membered ring, a common strategy in building polycyclic indole systems.

Role in Diversity-Oriented Synthesis and Chemical Library Generation

Diversity-oriented synthesis (DOS) aims to efficiently generate collections of structurally diverse small molecules for high-throughput screening. rsc.orgscispace.com this compound is an ideal scaffold for DOS due to its multiple points for diversification. A DOS strategy could utilize this building block in a branching synthesis pathway to rapidly create a library of distinct molecular skeletons. beilstein-journals.orgcam.ac.uk

Key Diversification Points:

N1-Position: The indole nitrogen can be alkylated or acylated with a variety of building blocks.

C2-Position: The hydroxymethyl group can be oxidized to an aldehyde for reductive amination or Wittig reactions, or converted into an ether or ester library.

C3-Position: The nucleophilic C-3 position can react with a range of electrophiles to introduce appendage diversity. sigmaaldrich.com

C5-Position: The benzyloxy group can be cleaved to reveal the 5-hydroxy group, which can then be functionalized with different ethers, esters, or other moieties.

By systematically exploring reactions at these four positions, a single starting material can give rise to a large and structurally varied library of compounds, enhancing the probability of discovering novel biologically active molecules. cam.ac.uk

Table 2: Potential Diversification Reactions for Library Synthesis

Position Reaction Type Reagents Outcome
N1 Alkylation R-X, Base (e.g., NaH) Introduces appendage R at the nitrogen
C2 Oxidation followed by Reductive Amination MnO₂, then R₂NH, NaBH(OAc)₃ Forms a C2-CH₂NR₂ side chain
C3 Mannich Reaction CH₂O, R₂NH Installs an aminomethyl group at C3

Medicinal Chemistry Research on 5 Benzyloxy 1h Indol 2 Yl Methanol and Its Analogs

[5-(Benzyloxy)-1H-indol-2-yl]methanol as a Pharmacophore in Drug Discovery

A pharmacophore is an abstract concept representing the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target to trigger or block its response. nih.govdovepress.com The this compound scaffold contains several key features that contribute to its pharmacophoric character. The indole (B1671886) ring system provides a planar, aromatic core that can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions. The benzyloxy group at the 5-position introduces a lipophilic substituent that can also act as a hydrogen bond acceptor. rsc.org This feature has been noted for its importance in the design of potent bioactive molecules. nih.gov

The discovery and investigation of compounds like N-((5-(benzyloxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine ("PF9601N") highlighted the significance of the "benzyloxy" motif linked to an aryl or heteroaryl ring in achieving potent and selective biological activity. nih.gov This has led to the incorporation of this pharmacophore into various molecular frameworks to develop novel therapeutic agents. For instance, the unique architecture of the monoamine oxidase B (MAO-B) inhibitor, safinamide, which features a benzyloxy pharmacophore on a phenyl ring, has spurred the design of new inhibitors based on this key structural element. nih.gov The versatility of this pharmacophore allows for its application in developing inhibitors for a range of biological targets.

Structure-Activity Relationship (SAR) Studies of this compound-Derived Compounds

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of a lead compound by systematically modifying its chemical structure. For derivatives of this compound, SAR studies have provided valuable insights into the structural requirements for potent and selective biological effects.

The biological potency of compounds derived from the this compound scaffold is highly sensitive to the nature and position of substituents on both the indole ring and the benzyloxy moiety.

Research on a series of small molecules bearing a benzyloxy substituent as monoamine oxidase (MAO) inhibitors revealed that introducing substituents with varying electronic properties and positions on the benzyloxy group significantly affects MAO-B inhibition potency. nih.gov It was observed that substituents at the para-position of the benzyloxy ring were more potent than those at the meta-position. nih.gov Furthermore, compounds with electron-withdrawing groups on the benzyloxy ring exhibited a substantial enhancement in MAO-B inhibition compared to those with electron-donating groups. nih.gov

In a study of benzyloxy chalcones as MAO-B inhibitors, it was found that a thiophene substitution on the A-ring resulted in the highest inhibitory activity. nih.gov Regardless of the A-ring substituent, the benzyloxy group at the para-position of the B-ring consistently showed higher MAO-B inhibition than the ortho-position. nih.gov

For other biological targets, such as P5C reductase, the presence of electron-withdrawing substituents on the phenyl ring of related aminomethylenebisphosphonates enhanced inhibitory activity, provided that an optimal steric hindrance was not exceeded. mdpi.com A single substituent in the para-position was found to be inactive, suggesting that a minimal steric hindrance is necessary to stabilize the inhibitor in the binding site. mdpi.com

The following table summarizes the impact of substituent variations on the biological potency of this compound-derived compounds and related structures.

Scaffold Substituent Variation Position of Variation Effect on Biological Potency Target
Benzyloxy-substituted small moleculesElectron-withdrawing groupspara > meta on benzyloxy ringIncreased potencyMAO-B
Benzyloxy-substituted small moleculesElectron-donating groupspara on benzyloxy ringSlight increase in potencyMAO-B
Benzyloxy chalconesThiopheneA-ringHighest potencyhMAO-B
Benzyloxy chalconesBenzyloxy grouppara > ortho on B-ringIncreased potencyhMAO-B
Phenyl-substituted aminomethylenebisphosphonatesElectron-withdrawing groupsortho and/or meta on phenyl ringIncreased potencyP5C Reductase
Phenyl-substituted aminomethylenebisphosphonatesSingle substituentpara on phenyl ringInactiveP5C Reductase

The three-dimensional conformation of a molecule is critical for its interaction with a biological target. Conformational analysis of this compound-derived compounds helps in understanding their binding modes and in designing new analogs with improved affinity and selectivity.

While specific conformational studies on this compound itself are not extensively detailed in the provided context, principles from related molecules can be inferred. For instance, the design of rigid analogs of flexible molecules is a common strategy to map the bioactive conformation. nih.gov The introduction of conformational constraints can help to lock the molecule in a specific spatial arrangement that is favorable for receptor binding.

The benzyloxy group, being relatively flexible, can adopt various conformations, which can influence how the molecule fits into a binding pocket. The orientation of the benzyloxy moiety can affect interactions with amino acid residues in the active site of a target protein. Molecular modeling and conformational analysis are therefore essential tools to predict the preferred binding poses and to rationalize the observed SAR data. nih.gov For example, in the case of 5-lipoxygenase inhibitors, conformational analysis helped to explain the enantioselectivity observed in a series of (methoxyalkyl)thiazoles and to define the role of substituents around a quaternary carbon. nih.gov

Identification and Characterization of Molecular Targets (excluding clinical implications)

Research on this compound and its analogs has led to the identification of several molecular targets, primarily enzymes and membrane transporters.

The this compound scaffold has been incorporated into molecules designed to inhibit a variety of enzymes.

Monoamine Oxidases (MAOs): A significant body of research has focused on the development of MAO inhibitors based on this scaffold. Both MAO-A and MAO-B are important targets in the treatment of neurological disorders. Derivatives of this compound have shown potent and selective inhibition of MAO-B. nih.govnih.gov For example, a series of benzyloxy ortho/para-substituted chalcones were found to inhibit the hMAO-B isoform more potently than hMAO-A. nih.gov Compound B10 from this series was the most potent inhibitor of hMAO-B with an IC₅₀ value of 0.067 μM. nih.gov

Cholinesterases: In the context of Alzheimer's disease, dual inhibitors of both cholinesterases (acetylcholinesterase and butyrylcholinesterase) and MAOs have been designed. Hybrids of donepezil and N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine have been synthesized and evaluated as multipotent cholinesterase/monoamine oxidase inhibitors.

Tyrosinases and α-Glucosidase: While not directly involving the this compound core, studies on other natural product extracts have demonstrated inhibitory effects on tyrosinase and α-glucosidase, suggesting potential avenues for exploring the activity of benzyloxy-indole derivatives against these enzymes as well. researchgate.net

The following table summarizes the enzymatic inhibition profiles of compounds related to the this compound scaffold.

Enzyme Target Compound Class Key Findings IC₅₀ Values
Monoamine Oxidase B (MAO-B)Benzyloxy-substituted small moleculesPotent and selective inhibition, with para-substituted electron-withdrawing groups showing enhanced activity.Not specified in provided context
Human Monoamine Oxidase B (hMAO-B)Benzyloxy chalconesPotent inhibition, with thiophene-substituted compound B10 being the most active.B10: 0.067 μM, B15: 0.120 μM
CholinesterasesDonepezil and N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine hybridsMultipotent inhibition of both cholinesterases and monoamine oxidases.Not specified in provided context

Efflux pumps are membrane proteins that actively transport a wide range of substrates out of cells, contributing to multidrug resistance in bacteria and cancer cells. nih.govnih.gov The modulation of these pumps is a promising strategy to overcome drug resistance.

The lipophilicity of a compound is an important factor in its ability to interact with and modulate efflux pumps like P-glycoprotein (P-gp, ABCB1). rsc.org The benzyloxy group increases the lipophilicity of a molecule, which can be more critical than the number of hydrogen bond acceptor functions for P-gp inhibition. rsc.org In a study of novel N- and 4-substituted 1,4-dihydropyridines, a more lipophilic 3-benzyloxy substituent was found to be more favorable for P-gp modulation than two methoxy functions. rsc.org

SAR studies on 2-aryl-1H-indoles as NorA efflux pump inhibitors in Staphylococcus aureus have identified potent inhibitors, demonstrating that the indole scaffold is a viable starting point for the development of efflux pump modulators. nih.gov Although not directly this compound, these findings suggest that derivatives of this compound, with their inherent lipophilic character, could be promising candidates for modulating efflux pump activity.

Receptor Ligand Interactions (e.g., Peroxisome Proliferator-Activated Receptor gamma)

The interaction of indole-based compounds with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a subject of significant interest in medicinal chemistry. PPARγ is a ligand-activated transcription factor that plays a crucial role in regulating glucose and lipid metabolism, making it a key target for the development of therapeutics for type 2 diabetes. The ligand-binding domain (LBD) of PPARγ possesses a distinctive Y-shaped pocket, which can be broadly divided into an AF-2 pocket and an Ω-pocket. The binding of a ligand to this domain induces a conformational change in the receptor, leading to the recruitment of coactivators and the regulation of target gene expression.

While direct crystallographic or detailed binding studies of this compound with PPARγ are not extensively documented in publicly available literature, the potential interactions can be inferred from the known binding modes of other indole-based PPARγ modulators. The indole scaffold itself is recognized as a valuable core structure for PPARγ ligands, often serving as the central aromatic component that anchors the molecule within the LBD.

The binding of indole derivatives to the PPARγ LBD is typically characterized by a combination of hydrogen bonds and hydrophobic interactions. The indole nitrogen can act as a hydrogen bond donor, while the aromatic rings of the indole and its substituents can engage in hydrophobic interactions with nonpolar residues lining the binding pocket.

In the case of this compound, the following interactions with the PPARγ LBD can be hypothesized:

Indole Core: The indole ring system is expected to form hydrophobic interactions with residues in the core of the ligand-binding pocket.

5-(Benzyloxy) Group: The benzyl (B1604629) portion of this substituent can extend into a hydrophobic region of the LBD, potentially forming favorable van der Waals interactions. The ether oxygen may also be capable of acting as a hydrogen bond acceptor.

2-Methanol Group: The hydroxyl group of the methanol (B129727) substituent is a potential hydrogen bond donor and acceptor, which could form key interactions with polar amino acid residues at the entrance or within the binding pocket.

These interactions are summarized in the interactive data table below.

Structural Moiety of this compound Potential Interaction with PPARγ LBD Interacting Amino Acid Residues (Examples)
Indole NHHydrogen Bond DonorSer289, His323
Indole Aromatic RingsHydrophobic Interactions, π-π StackingPhe282, Cys285, Ile326
5-(Benzyloxy) - Benzyl RingHydrophobic InteractionsLeu228, Ile281
5-(Benzyloxy) - Ether OxygenHydrogen Bond AcceptorTyr473
2-Methanol - Hydroxyl GroupHydrogen Bond Donor/AcceptorHis449, Tyr473

Rational Design Principles for Novel Indole-Based Therapeutics

The indole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets with high affinity. This has led to the development of numerous indole-containing drugs with diverse therapeutic applications. The rational design of novel indole-based therapeutics, including analogs of this compound, is guided by several key principles aimed at optimizing potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A fundamental aspect of rational drug design is the systematic modification of a lead compound's structure to understand the relationship between its chemical features and biological activity. For indole-based PPARγ modulators, SAR studies would involve modifying the substituents at various positions of the indole ring. For instance, altering the nature and position of the benzyloxy and methanol groups in this compound could significantly impact its binding affinity and efficacy.

Pharmacophore Modeling: This computational technique involves identifying the essential three-dimensional arrangement of functional groups (pharmacophore) required for a molecule to exert a specific biological effect. For indole-based PPARγ agonists, a typical pharmacophore model includes a hydrogen bond donor, a hydrogen bond acceptor, and hydrophobic regions, all arranged in a specific spatial orientation. Novel analogs of this compound can be designed to better fit this pharmacophoric model, thereby enhancing their potential activity.

Structure-Based Drug Design (SBDD): With the availability of the crystal structure of the PPARγ LBD, SBDD has become a powerful tool for designing novel ligands. This approach involves using the three-dimensional structure of the receptor to design molecules that can bind with high affinity and selectivity. Molecular docking simulations can be used to predict the binding pose of designed analogs within the PPARγ LBD and to estimate their binding energies. This allows for the in-silico screening of virtual libraries of compounds before their chemical synthesis, saving time and resources.

Development of Selective PPARγ Modulators (SPPARMs): A major goal in the design of new PPARγ ligands is to develop compounds with an improved safety profile compared to existing full agonists. SPPARMs are designed to selectively modulate the activity of the receptor, leading to a desired therapeutic effect (e.g., insulin sensitization) while minimizing undesirable side effects (e.g., fluid retention, weight gain). This can be achieved by designing ligands that induce a unique conformational change in the receptor, leading to the differential recruitment of coactivators and corepressors.

The following interactive data table summarizes the key rational design principles for novel indole-based therapeutics.

Design Principle Description Application to this compound Analogs
Structure-Activity Relationship (SAR)Systematic modification of the chemical structure to determine the effect on biological activity.Varying the substituents at the 2 and 5 positions of the indole ring to optimize PPARγ modulation.
Pharmacophore ModelingIdentifying the key 3D arrangement of functional groups necessary for biological activity.Designing analogs that better match the established pharmacophore for PPARγ agonists.
Structure-Based Drug Design (SBDD)Utilizing the 3D structure of the target receptor to design high-affinity ligands.Using molecular docking to predict the binding of novel analogs to the PPARγ LBD.
Selective PPARγ Modulators (SPPARMs)Designing ligands that selectively modulate receptor activity to improve the side-effect profile.Fine-tuning the structure to achieve partial agonism or differential co-regulator recruitment.

By applying these rational design principles, medicinal chemists can systematically optimize the structure of this compound to develop novel indole-based therapeutics with enhanced efficacy and safety for the treatment of metabolic diseases and other conditions.

Computational and Theoretical Investigations of 5 Benzyloxy 1h Indol 2 Yl Methanol and Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second, typically a larger target molecule like a protein. This method is instrumental in understanding the binding mode and affinity of potential drug candidates.

While specific docking studies on [5-(Benzyloxy)-1H-indol-2-yl]methanol are not widely published, research on closely related derivatives provides valuable insights. For instance, a study involving the derivative 5-(Benzyloxy)-1-methyl-1H-indole investigated its interaction with fungal enzymes, specifically squalene (B77637) synthase and lanosterol (B1674476) 14-alpha demethylase. The docking analysis revealed that this compound exhibited significant binding scores against these targets, suggesting a potential for antifungal activity. The binding affinity, represented by docking scores, indicates the strength of the interaction between the ligand and the protein's active site.

In such simulations, the indole (B1671886) scaffold often participates in crucial interactions, such as hydrogen bonding and hydrophobic interactions, which are vital for the ligand's affinity and specificity. The benzyloxy group can further enhance binding by engaging in additional hydrophobic or pi-stacking interactions within the target's binding pocket. These computational predictions are fundamental in guiding the synthesis of new derivatives with improved potency and selectivity.

DerivativeTarget EnzymeDocking Score (kcal/mol)
5-(Benzyloxy)-1-methyl-1H-indoleSqualene Synthase-8.6
5-(Benzyloxy)-1-methyl-1H-indoleLanosterol 14-alpha Demethylase-8.7

In Silico ADMET Predictions and Pharmacokinetic Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are essential for evaluating the drug-likeness of a compound. These computational models assess the pharmacokinetic properties of a molecule, which are critical for its development as a drug.

For the derivative 5-(Benzyloxy)-1-methyl-1H-indole , ADMET predictions have been performed. These studies analyze various physicochemical properties to determine the compound's potential bioavailability and safety profile. Key parameters evaluated include molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA). These properties are often assessed against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.

Predictions for this derivative indicated high gastrointestinal absorption and the ability to cross the blood-brain barrier. Furthermore, the analysis suggested that the compound is a substrate for P-glycoprotein and may inhibit certain cytochrome P450 enzymes, such as CYP1A2 and CYP2C19. This information is vital for anticipating potential drug-drug interactions and metabolic pathways.

PropertyPredicted Value for 5-(Benzyloxy)-1-methyl-1H-indole
Molecular Weight237.30 g/mol
iLogP4.01
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2
Topological Polar Surface Area (TPSA)17.07 Ų
Gastrointestinal AbsorptionHigh
Blood-Brain Barrier PermeabilityYes

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new, unsynthesized compounds and to understand the structural features that are important for their activity.

For a series of indole derivatives, a QSAR model could elucidate the importance of the benzyloxy group at the 5-position and the methanol (B129727) group at the 2-position for a specific biological activity. For example, the model might reveal that bulky substituents at a particular position enhance activity, while polar groups at another position decrease it. This information is invaluable for the rational design of more potent and selective analogs. The development of a robust QSAR model requires a dataset of compounds with a wide range of structural diversity and biological activity.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of atoms, molecules, and solids. DFT calculations can provide detailed information about a molecule's geometry, electronic properties, and reactivity.

For this compound, DFT calculations could be employed to determine its optimized molecular geometry, Mulliken atomic charges, and frontier molecular orbitals (HOMO and LUMO). The distribution of electron density and the energies of the HOMO and LUMO are crucial for understanding the molecule's reactivity and its potential to interact with biological targets. The HOMO-LUMO energy gap can provide insights into the molecule's chemical stability and reactivity.

Furthermore, DFT can be used to calculate vibrational frequencies, which can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure. Molecular Electrostatic Potential (MEP) maps generated from DFT calculations can visualize the regions of a molecule that are rich or poor in electrons, providing clues about its intermolecular interactions. While specific DFT studies on this compound are scarce, the methodology is widely applied to indole derivatives to understand their structural and electronic properties. niscpr.res.in

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. MD simulations provide a detailed view of the dynamic behavior of a ligand-protein complex, offering insights that are not accessible through static docking studies.

In the context of this compound, MD simulations could be used to study its conformational flexibility and the stability of its complex with a biological target. By simulating the movement of the ligand within the protein's binding site, researchers can assess the stability of key interactions, such as hydrogen bonds, and observe any conformational changes in the protein or the ligand upon binding. nih.gov

MD simulations can also be used to calculate the binding free energy of a ligand-protein complex, providing a more accurate prediction of binding affinity than docking scores alone. These simulations can reveal the dynamic nature of the binding process and help to identify the most stable binding poses. For indole derivatives, MD simulations have been used to investigate their interactions with various protein targets, confirming the stability of the docked conformations and providing a deeper understanding of the binding dynamics at an atomic level. nih.gov

Green Chemistry Approaches in the Synthesis and Derivatization of 5 Benzyloxy 1h Indol 2 Yl Methanol

Sustainable Synthetic Protocols and Atom Economy Maximization

The principles of green chemistry prioritize synthetic routes that are efficient in terms of both energy and material usage. For the synthesis of [5-(Benzyloxy)-1H-indol-2-yl]methanol, this often involves adopting streamlined protocols that reduce the number of steps and maximize the incorporation of atoms from the starting materials into the final product, a concept known as atom economy.

The concept of atom economy is a crucial metric in evaluating the sustainability of a synthetic route. primescholars.com Reactions with high atom economy are those where most of the atoms of the reactants are incorporated into the desired product, minimizing waste. For the synthesis of indole (B1671886) derivatives, researchers are increasingly focusing on reaction types that are inherently atom-economical, such as addition and cyclization reactions, while avoiding the use of stoichiometric reagents that generate significant waste.

A key step in a potential green synthesis of this compound is the reduction of a corresponding indole-2-carboxylic acid or its ester. Traditional reductions often employ stoichiometric metal hydrides, which have poor atom economy and generate significant waste. A greener alternative is catalytic hydrogenation, which utilizes molecular hydrogen as the reductant and produces water as the only byproduct, thus exhibiting excellent atom economy.

Table 1: Comparison of Atom Economy for Different Synthetic Steps

Reaction Type Reagents Desired Product Byproducts Atom Economy (%)
Traditional Reduction Indole-2-carboxylate, LiAlH4, H2O Indole-2-methanol LiOH, Al(OH)3 Low
Catalytic Hydrogenation Indole-2-carboxylate, H2 Indole-2-methanol None High
Leimgruber-Batcho o-nitrotoluene, DMFDMA, Pyrrolidine, H2 Indole H2O, Dimethylamine, Methanol (B129727) Moderate

This table provides a conceptual comparison of the atom economy for different reaction types that could be involved in the synthesis of this compound. The exact percentages would depend on the specific reagents and stoichiometry used.

Application of Alternative Solvents (e.g., Water, Bio-based Solvents, Ionic Liquids)

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional organic solvents are often volatile, flammable, and toxic, contributing to air pollution and posing health risks. Green chemistry promotes the use of alternative solvents that are safer and more sustainable.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. While organic compounds are often sparingly soluble in water, performing reactions "on water" or in aqueous emulsions can lead to enhanced reaction rates and selectivities. youtube.com For the synthesis of indole derivatives, water has been successfully employed as a solvent in various reactions, including the Fischer indole synthesis.

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. ajuronline.orgbohrium.com They have been successfully used in the synthesis of indole derivatives, sometimes acting as both solvent and catalyst. cdnsciencepub.comresearchgate.net However, the "greenness" of ionic liquids is also debated due to their potential toxicity and the energy-intensive processes required for their synthesis and recycling. ajuronline.org

Bio-based solvents , derived from renewable resources such as plants, offer another sustainable alternative to petroleum-derived solvents. These solvents are often biodegradable and have a lower environmental impact. Research into the application of bio-based solvents for the synthesis of heterocyclic compounds, including indoles, is an active area of investigation.

Table 2: Properties of Green Solvents for Indole Synthesis

Solvent Key Advantages Potential Challenges Example Application
Water Non-toxic, non-flammable, abundant Poor solubility of many organic reactants Fischer Indole Synthesis
Ionic Liquids Low vapor pressure, recyclable, tunable properties Potential toxicity, cost, recycling complexity N-alkylation of indole ajuronline.org
Bio-based Solvents Renewable source, biodegradable, lower toxicity Performance may vary, potential for impurities General organic synthesis

This interactive table summarizes the key features of different green solvents that could be applied to the synthesis and derivatization of this compound.

Energy-Efficient Methodologies (e.g., Microwave and Ultrasonic Irradiation)

Reducing energy consumption is a cornerstone of green chemistry. Microwave and ultrasonic irradiation are two energy-efficient techniques that can significantly accelerate chemical reactions, often leading to higher yields and purer products in shorter reaction times compared to conventional heating methods. ajchem-a.comjaveriana.edu.co

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry. tandfonline.comnih.gov Microwaves directly heat the reaction mixture, leading to rapid and uniform heating that can dramatically reduce reaction times from hours to minutes. ajchem-a.com This technique has been successfully applied to various indole syntheses, including the Fischer, Bischler, and Leimgruber-Batcho reactions. nih.gov For instance, microwave irradiation has been shown to significantly shorten the reaction time for the synthesis of indole-2-carboxylic acid esters, precursors to indole-2-methanols. researchgate.netmdpi.com

Ultrasonic irradiation (sonochemistry) utilizes the energy of sound waves to induce chemical reactions. The collapse of cavitation bubbles generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates and improve mass transfer. researchgate.net Ultrasound-assisted synthesis has been employed for the preparation of various heterocyclic compounds, including indolines, and offers a green alternative to conventional methods. nih.gov

Table 3: Comparison of Microwave and Ultrasonic-Assisted Synthesis with Conventional Heating

Parameter Conventional Heating Microwave Irradiation Ultrasonic Irradiation
Reaction Time Hours to days Minutes to hours Minutes to hours
Energy Consumption High Low to moderate researchgate.net Low
Yields Variable Often higher ajchem-a.com Often higher
Side Reactions More frequent Often reduced ajchem-a.com Often reduced

This interactive table compares the key performance indicators of energy-efficient methodologies against traditional heating methods for the synthesis of indole derivatives.

Catalytic Systems for Reduced Waste Generation and Enhanced Selectivity

Catalysis is a fundamental pillar of green chemistry, as catalysts can enable reactions to proceed with higher efficiency, selectivity, and under milder conditions, thereby reducing waste and energy consumption. The development of novel catalytic systems is crucial for the sustainable synthesis of this compound.

A key area of research is the development of recyclable catalysts . Heterogeneous catalysts, which are in a different phase from the reactants, can be easily separated from the reaction mixture and reused, reducing waste and cost. organic-chemistry.orgresearchgate.net For indole synthesis, various recyclable catalysts, including cobalt-rhodium heterobimetallic nanoparticles and magnetically recyclable copper ferrite, have been developed. organic-chemistry.orgresearchgate.netacs.org These catalysts have shown high activity and stability over multiple reaction cycles. organic-chemistry.orgacs.org

Furthermore, the use of catalysts can improve the selectivity of reactions, leading to the desired product with minimal formation of byproducts. This is particularly important in the synthesis of complex molecules like this compound, where multiple reactive sites may be present. For instance, in the reduction of an indole-2-carboxylic acid precursor, a selective catalyst can ensure that only the carboxylic acid group is reduced, leaving other functional groups intact.

Table 4: Examples of Recyclable Catalysts in Indole Synthesis

Catalyst Reaction Type Key Features Recyclability
Co-Rh Heterobimetallic Nanoparticles Reductive cyclization Mild conditions, high yield organic-chemistry.orgacs.org Reusable for >10 cycles acs.org
Magnetically Recyclable CuFe2O4 Alkylation of indoles Air stable, mild conditions researchgate.net Reusable for at least 5 cycles researchgate.net
Sulfonic-acid-functionalized Ionic Liquid Michael addition to indoles Solvent-free, room temperature cdnsciencepub.com Reusable for 10 consecutive runs cdnsciencepub.com
Amberlyst A-15 Multicomponent indole synthesis Recyclable solid acid catalyst tandfonline.com Yes

This interactive table showcases examples of recyclable catalytic systems that have been developed for various reactions in indole chemistry, highlighting their potential application in the greener synthesis of this compound.

Q & A

Q. What are the key synthetic routes for [5-(Benzyloxy)-1H-indol-2-yl]methanol?

The synthesis typically involves functionalization of the indole core. A common approach includes:

  • Halogenation/Protection : Introducing benzyloxy groups via nucleophilic substitution or coupling reactions. For example, benzyl ether formation at the 5-position of indole derivatives using benzyl bromide under basic conditions (e.g., NaH in DMF) .
  • Reduction : Reduction of a carbonyl precursor (e.g., [5-(Benzyloxy)-1H-indol-2-yl]carbaldehyde) to the corresponding alcohol using sodium borohydride (NaBH4) or catalytic hydrogenation .
  • Purification : Flash chromatography (e.g., silica gel, ethyl acetate/hexane gradients) or recrystallization (methanol/water) to isolate the product .

Q. What spectroscopic methods are used to characterize this compound?

  • 1H/13C NMR : Key signals include the benzyloxy protons (δ ~4.9–5.1 ppm, singlet), indole NH (δ ~10–11 ppm), and the methanol CH2 group (δ ~4.5–4.7 ppm). Aromatic protons appear between δ 6.8–7.8 ppm .
  • IR Spectroscopy : O–H stretching (~3200–3500 cm⁻¹), C–O (benzyloxy, ~1250 cm⁻¹), and indole ring vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) consistent with the molecular formula C16H15NO2 .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Temperature Control : Reactions involving NaBH4 reductions (e.g., converting aldehydes to alcohols) are performed at 0°C to minimize side reactions .
  • Catalyst Screening : Use of NiCl2 in methanol for selective reductions, as demonstrated in analogous indole syntheses .
  • Solvent Systems : Polar aprotic solvents (e.g., DMF, THF) enhance benzylation efficiency, while methanol is preferred for reductions due to its polarity and miscibility with NaBH4 .
  • Workflow Automation : Continuous flow systems improve scalability and reproducibility for multi-step syntheses .

Q. What strategies address substituent effects on the bioactivity of this compound derivatives?

  • Benzyloxy Modifications : Replacing benzyloxy with electron-withdrawing groups (e.g., nitro) or bioisosteres (e.g., methoxy) to alter pharmacokinetic properties. For example, trifluoromethoxy groups enhance metabolic stability .
  • Functionalization at C2 : Introducing boronic acid or acetylene groups enables further coupling reactions (e.g., Suzuki-Miyaura) for library diversification .
  • Biological Assays : Testing derivatives for enzyme inhibition (e.g., cholinesterase, monoamine oxidase) using fluorometric assays and molecular docking to correlate structure-activity relationships (SAR) .

Q. How do researchers resolve contradictions in spectral data for structurally similar indole derivatives?

  • 2D NMR Techniques : HSQC and HMBC resolve overlapping signals by correlating 1H and 13C nuclei, distinguishing between benzyloxy and methoxy substituents .
  • X-ray Crystallography : Definitive structural confirmation, as seen in bis-indolylalkane derivatives, clarifies regiochemistry and stereochemistry .
  • Comparative Analysis : Benchmarking against published spectra of analogs (e.g., 5-methoxyindoles) to identify deviations caused by substituent effects .

Methodological Considerations

Q. What purification challenges arise during synthesis, and how are they addressed?

  • Byproduct Formation : Unreacted benzyl bromide or aldehyde precursors are removed via aqueous washes (saturated NaHCO3) and solvent partitioning .
  • Column Chromatography : Gradient elution (e.g., 10–50% ethyl acetate in hexane) separates polar alcohols from non-polar impurities .
  • Recrystallization : Methanol/water mixtures yield high-purity crystals, confirmed by melting point analysis and HPLC (>95% purity) .

Q. How is the stability of this compound assessed under varying storage conditions?

  • Accelerated Degradation Studies : Exposure to heat (40°C), light, and humidity (75% RH) over 4 weeks, monitored via HPLC for decomposition products .
  • Protective Measures : Storage under inert gas (N2) in amber vials at –20°C prevents oxidation and photodegradation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.